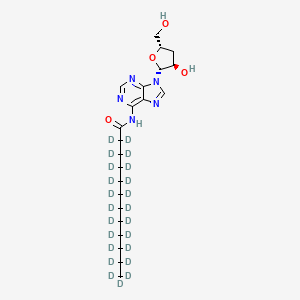

N6-Lauroyl Cordycepin-d23

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H35N5O4 |

|---|---|

Molecular Weight |

456.7 g/mol |

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuterio-N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]dodecanamide |

InChI |

InChI=1S/C22H35N5O4/c1-2-3-4-5-6-7-8-9-10-11-18(30)26-20-19-21(24-14-23-20)27(15-25-19)22-17(29)12-16(13-28)31-22/h14-17,22,28-29H,2-13H2,1H3,(H,23,24,26,30)/t16-,17+,22+/m0/s1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 |

InChI Key |

SMLBNGQUSUEUEO-QZUWMQRSSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N6-Lauroyl Cordycepin-d23

This technical guide provides a comprehensive overview of N6-Lauroyl Cordycepin-d23, a deuterated derivative of a modified nucleoside analog. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, biological significance, and application in experimental contexts.

Core Identity and Chemical Properties

This compound is the deuterated form of N6-Lauroyl Cordycepin (B1669437). The "-d23" designation indicates that the 23 hydrogen atoms on the lauroyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry analysis of N6-Lauroyl Cordycepin.

N6-Lauroyl Cordycepin itself is a derivative of Cordycepin (3'-deoxyadenosine), a bioactive compound originally isolated from the fungus Cordyceps militaris. The attachment of a lauroyl group to the N6 position of the adenine (B156593) base modifies its lipophilicity and pharmacokinetic properties. It is classified as an adenosine (B11128) deaminase inhibitor[1].

Table 1: Chemical and Physical Properties

| Property | Value (for N6-Lauroyl Cordycepin) | Value (for this compound) | Reference |

| Alternate Names | 3'-Deoxy-N-(1-oxododecyl)adenosine | 3'-Deoxy-N-(1-oxododecyl-d23)adenosine | [1] |

| CAS Number | 77378-06-4 | 1332965-96-4 | [1] |

| Molecular Formula | C₂₂H₃₅N₅O₄ | C₂₂H₁₂D₂₃N₅O₄ | [1] |

| Molecular Weight | 433.54 g/mol | ~456.72 g/mol | [1] |

Synthesis and Experimental Protocols

The synthesis of N6-acyl cordycepin derivatives has been described in the literature. The following protocol is adapted from the work of Wei et al. (2009) for the synthesis of N-lauroyl-cordycepin[2]. The synthesis of the deuterated analog would follow a similar procedure, utilizing deuterated lauroyl chloride.

Proposed Synthesis of N6-Lauroyl Cordycepin

Objective: To synthesize N6-Lauroyl Cordycepin by acylating the N6-amino group of cordycepin.

Materials:

-

Cordycepin

-

Lauroyl chloride

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Petroleum ether

Procedure:

-

Cordycepin is dissolved in a mixture of anhydrous pyridine and anhydrous DCM.

-

The solution is cooled in an ice bath.

-

Lauroyl chloride is added dropwise to the cooled solution with constant stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The residue is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether to yield N6-Lauroyl Cordycepin.

For the synthesis of this compound, lauroyl chloride-d23 would be used as the acylating agent.

Experimental Protocol: Quantification of N-acyl-cordycepin derivatives in plasma using LC-MS/MS with a deuterated internal standard

Objective: To determine the concentration of an N-acyl-cordycepin derivative in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.

Materials:

-

Plasma samples containing the N-acyl-cordycepin analyte

-

This compound (internal standard)

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

Water (LC-MS grade)

-

C18 HPLC column

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of this compound solution (at a known concentration) as the internal standard.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient elution suitable for separating the analyte and internal standard.

-

Flow rate: 0.3 mL/min.

-

Injection volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization mode: Positive electrospray ionization (ESI+).

-

Detection mode: Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for the analyte and the deuterated internal standard.

-

-

Biological Activity and Mechanism of Action

The biological activity of N6-Lauroyl Cordycepin is intrinsically linked to its parent compound, cordycepin. Cordycepin exhibits a wide range of pharmacological effects, including anti-tumor, anti-inflammatory, and immunomodulatory activities[3]. The lauroyl modification is designed to improve the pharmacokinetic profile of cordycepin, potentially enhancing its bioavailability and metabolic stability[2].

Quantitative Data

Table 2: Pharmacokinetic Parameters of Cordycepin and its N-acyl Derivatives in Rats

| Compound | Tmax (h) | Cmax (µg/mL) | AUC (µg/h/mL) | Half-life (t1/2) (h) | Reference |

| Cordycepin | 0.25 | 0.05 | 0.04 | 0.3 | [2] |

| N-propionyl-cordycepin | 0.5 | 0.12 | 0.21 | 0.8 | [2] |

| N-octanoyl-cordycepin | 1.0 | 1.51 | 2.72 | 1.5 | [2] |

| N-lauroyl-cordycepin | 1.5 | 0.89 | 2.54 | 2.1 | [2] |

| N-stearoyl-cordycepin | 2.0 | 0.23 | 1.12 | 3.5 | [2] |

Table 3: Cytotoxicity of Cordycepin

| Parameter | Value | Cell Lines/Context | Reference |

| Median IC50 | 135 µM | Based on a systematic review of 192 papers on cell survival and proliferation. | [4] |

Signaling Pathways

Cordycepin influences several critical signaling pathways involved in cell growth, proliferation, and apoptosis.

-

AMPK Pathway Activation: Cordycepin is known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK can lead to the inhibition of anabolic pathways and the activation of catabolic pathways.

Caption: Cordycepin activates the AMPK signaling pathway.

-

PI3K/Akt/mTOR Pathway Inhibition: Cordycepin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer and plays a crucial role in cell proliferation, survival, and growth.

References

An In-depth Technical Guide on the Core Mechanism of Action of N6-Lauroyl Cordycepin-d23

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the specific molecule N6-Lauroyl Cordycepin-d23 is not extensively available in peer-reviewed literature. This guide is therefore based on the well-documented mechanism of its parent compound, cordycepin (B1669437) (3'-deoxyadenosine) . The N6-Lauroyl modification is a lipophilic addition that may enhance cellular uptake and alter receptor interactions, potentially acting as a prodrug. The d23 (deuterium-23) labeling on the lauroyl group is presumed to be for metabolic tracing and is not expected to alter the fundamental biological mechanism of the core cordycepin molecule.

Executive Summary

Cordycepin, a naturally occurring adenosine (B11128) analogue, is a compound of significant interest due to its broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and immunomodulatory effects.[1] Its primary mechanisms of action are rooted in its structural similarity to adenosine, allowing it to interfere with fundamental cellular processes. This guide elucidates the core molecular mechanisms of cordycepin, which are presumed to be conserved in its N6-lauroyl derivative. Key mechanisms include the inhibition of RNA synthesis, modulation of critical cell signaling pathways such as AMPK and PI3K/AKT/mTOR, induction of apoptosis and cell cycle arrest, and interaction with adenosine receptors.[2][3]

Core Mechanism of Action: A Multi-Faceted Approach

The biological effects of cordycepin are not mediated by a single target but rather through a complex interplay of several intracellular events.

Inhibition of Nucleic Acid Synthesis

The foundational hypothesis for cordycepin's action is its role as a nucleic acid synthesis inhibitor.[4]

-

Cellular Uptake: Cordycepin enters the cell via equilibrative nucleoside transporters (ENTs).[4]

-

Phosphorylation: Intracellularly, it is phosphorylated to cordycepin monophosphate, diphosphate, and ultimately the active triphosphate form, cordycepin triphosphate (COR-tp).[4]

-

RNA Chain Termination: Due to its structural similarity to adenosine triphosphate (ATP), COR-tp is incorporated into nascent RNA chains by RNA polymerases. However, because cordycepin lacks a hydroxyl group at the 3' position of its ribose sugar moiety, it prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to premature termination of RNA elongation.[4]

-

Inhibition of Polyadenylation: Cordycepin also inhibits the polyadenylation of messenger RNA (mRNA), which is crucial for mRNA stability, nuclear export, and translation. This disruption leads to a global reduction in protein synthesis.[5]

References

An In-depth Technical Guide to the Synthesis and Biosynthesis of N6-Lauroyl Cordycepin-d23

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and biosynthesis of N6-Lauroyl Cordycepin-d23, a deuterated analog of the bioactive N6-Lauroyl Cordycepin (B1669437). This document details the biosynthetic pathway of its precursor, cordycepin, and outlines a plausible chemical synthesis route for the deuterated final compound. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate understanding and replication.

Introduction

Cordycepin (3'-deoxyadenosine) is a nucleoside analog originally isolated from the fungus Cordyceps militaris. It exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. Chemical modification of cordycepin, such as acylation at the N6-position of the adenine (B156593) base, can modulate its therapeutic properties. N6-Lauroyl Cordycepin, for instance, has been investigated for its pharmacological potential. The introduction of a deuterated lauroyl group (d23) can offer advantages in drug development, such as altering metabolic rates and enhancing pharmacokinetic profiles, making this compound a compound of significant interest.

This guide focuses on two key aspects: the natural biosynthesis of the cordycepin core and the chemical synthesis required to produce the final deuterated derivative.

Biosynthesis of Cordycepin

While the direct biosynthesis of N6-Lauroyl Cordycepin has not been described, the biosynthetic pathway of its precursor, cordycepin, in Cordyceps militaris has been elucidated.[1][2][3] The pathway involves a gene cluster (cns1-cns4) that encodes the necessary enzymes for the conversion of adenosine (B11128).

The key steps in the biosynthesis of cordycepin are:

-

Phosphorylation of Adenosine: The pathway initiates with the phosphorylation of adenosine at the 3'-hydroxyl group to form adenosine-3'-monophosphate (3'-AMP). This reaction is catalyzed by the nucleoside/nucleotide kinase domain of the Cns3 enzyme.[1][2]

-

Dephosphorylation: The Cns2 enzyme, a metal-dependent phosphohydrolase, then dephosphorylates 3'-AMP to yield 2'-carbonyl-3'-deoxyadenosine (2'-C-3'-dA).[1][2]

-

Reduction: Finally, the Cns1 enzyme, an oxidoreductase, reduces the 2'-carbonyl group of 2'-C-3'-dA to a hydroxyl group, forming cordycepin (3'-deoxyadenosine).[1][2]

It is noteworthy that the Cns4 gene product is believed to be an ATP-binding cassette (ABC) transporter involved in the transport of cordycepin.[2]

Biosynthetic Pathway Diagram

Caption: Biosynthetic pathway of cordycepin in Cordyceps militaris.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be envisioned as a multi-step process involving the preparation of the deuterated acylating agent and the subsequent selective acylation of the cordycepin nucleoside.

Synthesis Workflow

The proposed synthetic workflow consists of three main stages:

-

Preparation of Lauroyl-d23 Chloride: This stage involves the synthesis of perdeuterated lauric acid (lauric acid-d23) and its subsequent conversion to the more reactive lauroyl-d23 chloride.

-

Protection of Cordycepin: The hydroxyl groups of cordycepin are protected to prevent side reactions during the acylation of the N6-amino group.

-

N6-Acylation and Deprotection: The protected cordycepin is reacted with lauroyl-d23 chloride, followed by the removal of the protecting groups to yield the final product.

Caption: Proposed workflow for the chemical synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Lauroyl-d23 Chloride from Lauric Acid-d23

-

Materials: Lauric acid-d23 (commercially available from suppliers such as Sigma-Aldrich and Cayman Chemical[4]), thionyl chloride (SOCl₂), or phosgene (COCl₂).

-

Procedure (using Thionyl Chloride):

-

To a solution of lauric acid-d23 in an inert solvent (e.g., toluene), add thionyl chloride dropwise at room temperature.[2]

-

Heat the reaction mixture to 75°C and stir for 2 hours.[2]

-

Increase the temperature to 90°C and reflux for an additional 2 hours to ensure complete reaction.[2]

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Purify the resulting lauroyl-d23 chloride by vacuum distillation.

-

Protocol 2: Protection of Cordycepin (Acetylation)

-

Materials: Cordycepin, acetic anhydride (B1165640), pyridine.

-

Procedure:

-

Dissolve cordycepin in pyridine.

-

Add an excess of acetic anhydride to the solution at room temperature.

-

Stir the reaction mixture until thin-layer chromatography (TLC) indicates the completion of the reaction.

-

Quench the reaction by adding methanol.

-

Remove the solvent under reduced pressure.

-

Purify the resulting 2',5'-di-O-acetyl-cordycepin by column chromatography.

-

Protocol 3: N6-Acylation and Deprotection

-

Materials: Protected cordycepin, lauroyl-d23 chloride, a suitable base (e.g., triethylamine), a solvent (e.g., dichloromethane), and a deprotection reagent (e.g., methanolic ammonia).

-

Procedure:

-

Dissolve the protected cordycepin in the chosen solvent and add the base.

-

Cool the solution in an ice bath.

-

Add a solution of lauroyl-d23 chloride in the same solvent dropwise.

-

Allow the reaction to proceed until completion, as monitored by TLC.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the N6-lauroyl-d23 protected cordycepin by column chromatography.

-

For deprotection, dissolve the purified product in methanolic ammonia (B1221849) and stir at room temperature until the protecting groups are removed (monitored by TLC).

-

Concentrate the solution under reduced pressure and purify the final product, this compound, by column chromatography or recrystallization.

-

Quantitative Data Summary

The following tables summarize key quantitative parameters for the synthesis and biosynthesis processes.

Table 1: Cordycepin Production in Cordyceps militaris

| Parameter | Value | Reference |

| Cordycepin Yield (Mutant Strain G81-3) | 6.84 g/L | [5] |

| Cordycepin Yield (G81-3 with Adenosine) | 8.60 g/L | [5] |

| Optimal Glucose Concentration | 86.2 g/L | [5] |

| Optimal Yeast Extract Concentration | 93.8 g/L | [5] |

| Cordycepin Content with NAA (4000 mg/L) | 675.9 mg/100g | [6] |

Table 2: Chemical Synthesis Parameters for Lauroyl Chloride

| Parameter | Value | Reference |

| Reactant Ratio (Lauric Acid:Thionyl Chloride) | Stoichiometric to slight excess of thionyl chloride | [2] |

| Reaction Temperature | 75°C followed by 90°C | [2] |

| Reaction Time | 4 hours | [2] |

| Typical Yield | ~80% | [2] |

Conclusion

This technical guide provides a detailed framework for the synthesis and biosynthesis of this compound. The biosynthesis of the cordycepin core is well-understood and relies on the enzymatic machinery of Cordyceps militaris. The chemical synthesis of the final deuterated product, while not explicitly detailed in a single source, can be reliably planned based on established methods for nucleoside modification and fatty acid chemistry. The provided protocols and diagrams serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the exploration of this promising deuterated nucleoside analog.

References

- 1. Photocatalytic decarboxylative deuteration of lauric acid with heavy water for sustainable synthesis of deuterated alkanes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. Lauroyl chloride synthesis method and density-Rudong Lianfeng Chemical Co., Ltd._Phosphite_Acylamide [en.lfchemicals.com]

- 3. A novel complementary pathway of cordycepin biosynthesis in Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Transcriptome and metabolome profiling unveils the mechanisms of naphthalene acetic acid in promoting cordycepin synthesis in Cordyceps militaris [frontiersin.org]

The Untapped Potential of Deuteration: A Technical Guide to the Biological Activity of Cordycepin Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cordycepin (B1669437) (3'-deoxyadenosine), a naturally occurring nucleoside analog, has garnered significant attention for its broad spectrum of biological activities, including potent anticancer, antiviral, and anti-inflammatory properties. However, its therapeutic potential is often limited by rapid metabolic degradation. A promising strategy to overcome this limitation is the selective replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen. This "deuteration" can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, potentially leading to improved stability, reduced toxicity, and enhanced efficacy. This technical guide provides a comprehensive overview of the known biological activities of cordycepin and its non-deuterated analogs, and explores the prospective advantages of developing deuterated cordycepin analogs. While direct comparative data on deuterated cordycepin analogs is not yet available in published literature, this paper outlines a detailed roadmap for their synthesis, characterization, and biological evaluation, providing a blueprint for future research and development in this promising area.

Introduction to Cordycepin and the Rationale for Deuteration

Cordycepin is a derivative of the nucleoside adenosine (B11128), differing by the absence of a hydroxyl group at the 3' position of its ribose moiety. This structural modification is responsible for its diverse biological functions. Cordycepin exerts its effects through multiple mechanisms, including the inhibition of RNA synthesis and the modulation of various signaling pathways. Despite its therapeutic promise, the clinical utility of cordycepin is hampered by its rapid in vivo deamination by adenosine deaminase (ADA) into an inactive metabolite.

Deuteration, the strategic replacement of hydrogen with its heavier, stable isotope deuterium, offers a compelling approach to mitigate this metabolic instability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a "kinetic isotope effect" that can slow down metabolic processes involving the cleavage of this bond. This can result in a longer plasma half-life, increased systemic exposure, and potentially a more favorable therapeutic index for the deuterated drug.

Biological Activity of Non-Deuterated Cordycepin Analogs

Extensive research has been conducted on the biological effects of cordycepin and its various non-deuterated analogs. The following tables summarize the key quantitative data from in vitro studies, primarily focusing on their anticancer and enzyme-inhibitory activities.

Table 1: In Vitro Cytotoxicity of Cordycepin and its Analogs against Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Cordycepin | CCRF-CEM (T-lymphoblastoid) | Growth Inhibition | 0.9 (in presence of dCF*) | [1] |

| 2-Chloro-2'-deoxyadenosine | CCRF-CEM (T-lymphoblastoid) | Growth Inhibition | 0.045 | [1] |

| 2-Bromo-2'-deoxyadenosine (B1615966) | CCRF-CEM (T-lymphoblastoid) | Growth Inhibition | 0.068 | [1] |

| 2-Chlorodeoxyadenosine | CCRF-CEM (malignant lymphoblasts) | Growth Inhibition | 0.003 | [2] |

| 2-Fluorodeoxyadenosine | CCRF-CEM (malignant lymphoblasts) | Growth Inhibition | 0.15 | [2] |

*dCF (deoxycoformycin) is an adenosine deaminase inhibitor.

Table 2: Enzyme Inhibition by Cordycepin Analogs

| Compound | Enzyme | Substrate | Ki (µM) | Reference |

| Naringin | Adenosine Deaminase (ADA1) | Cordycepin | 58.8 (mouse erythrocytes) | [3] |

| Naringin | Adenosine Deaminase (ADA1) | Cordycepin | 168.3 (human erythrocytes) | [3] |

| Naringin | Adenosine Deaminase (ADA1) | Adenosine | 371 | [3] |

| Naringin | Adenosine Deaminase (ADA1) | 2'-Deoxyadenosine | 197 | [3] |

Key Signaling Pathways Modulated by Cordycepin

Cordycepin's anticancer effects are mediated through its influence on several critical intracellular signaling pathways. Upon entering the cell, cordycepin is phosphorylated to its active triphosphate form, which can then interfere with ATP-dependent processes.

Proposed Framework for the Development and Evaluation of Deuterated Cordycepin Analogs

Given the absence of direct comparative data, a structured approach is necessary to explore the potential of deuterated cordycepin analogs. The following sections outline a hypothetical experimental workflow.

Synthesis and Characterization

The synthesis of deuterated cordycepin analogs can be approached through chemical or enzymatic methods. A plausible chemical synthesis route, adapted from known methods for deuterated nucleosides, is outlined below.

Protocol for Synthesis (Hypothetical): A potential route involves the enzymatic synthesis of ribonucleotides specifically deuterated at each ribose carbon atom. This method has been used to synthesize deuterated ATP, CTP, GTP, and UTP. The protocol would involve a one-pot enzymatic synthesis followed by chromatographic purification. Characterization of the final product would be performed using NMR and high-resolution mass spectrometry to confirm the position and extent of deuterium incorporation.

In Vitro Biological Evaluation

A direct comparison of the biological activity of deuterated cordycepin analogs with their non-deuterated counterparts is crucial. The following experimental protocols are recommended.

4.2.1. Cytotoxicity Assays

-

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of deuterated and non-deuterated cordycepin analogs in various cancer cell lines.

-

Method (MTT Assay):

-

Seed cancer cells (e.g., CCRF-CEM, HepG2, L1210) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compounds (deuterated and non-deuterated analogs) for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[4]

-

4.2.2. Enzyme Inhibition Assays

-

Objective: To assess the inhibitory effect of deuterated cordycepin analogs on key metabolic enzymes, particularly adenosine deaminase (ADA).

-

Method (HPLC-based Assay):

-

Prepare a reaction mixture containing the enzyme (e.g., purified ADA), the substrate (cordycepin or its deuterated analog), and the test inhibitor in a suitable buffer.

-

Incubate the reaction mixture at 37°C for a specific time.

-

Stop the reaction and analyze the concentration of the remaining substrate and the product by HPLC.

-

Determine the inhibition constant (Ki) by measuring the reaction rates at various substrate and inhibitor concentrations.[3]

-

4.2.3. Cell Cycle Analysis

-

Objective: To investigate the effect of deuterated cordycepin analogs on cell cycle progression.

-

Method (Flow Cytometry):

-

Treat cancer cells with the test compounds for a defined period.

-

Harvest the cells, fix them in ethanol, and stain with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide).

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

-

Potential Advantages and Expected Outcomes of Deuteration

The strategic deuteration of cordycepin analogs is anticipated to yield several therapeutic benefits.

Expected Outcomes:

-

Increased Metabolic Stability: Deuterated analogs are expected to exhibit a slower rate of deamination by ADA, leading to higher plasma concentrations and a longer half-life.

-

Enhanced Potency: The increased stability may translate to a lower IC50 value in cytotoxicity assays, indicating greater potency.

-

Improved Therapeutic Window: By potentially reducing the required dose and minimizing the formation of certain metabolites, deuteration could lead to a better safety profile.

Conclusion and Future Directions

While the biological activity of cordycepin and its non-deuterated analogs is well-documented, the exploration of their deuterated counterparts represents a significant and largely untapped area of research. The strategic application of deuterium substitution holds the promise of transforming cordycepin from a promising natural product into a clinically viable therapeutic agent with an improved pharmacological profile. The experimental framework outlined in this guide provides a clear path forward for researchers to systematically synthesize, evaluate, and unlock the full potential of deuterated cordycepin analogs in the treatment of cancer and other diseases. Future in vivo studies in relevant animal models will be critical to validate the in vitro findings and to fully assess the pharmacokinetic and therapeutic advantages of this innovative approach.

References

- 1. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deoxycytidine kinase-mediated toxicity of deoxyadenosine analogs toward malignant human lymphoblasts in vitro and toward murine L1210 leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Systematic Review of the Biological Effects of Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders [frontiersin.org]

N6-Lauroyl Cordycepin-d23: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Lauroyl Cordycepin-d23 is a deuterated derivative of N6-Lauroyl Cordycepin (B1669437), a lipophilic analog of the naturally occurring nucleoside, Cordycepin (3'-deoxyadenosine). While direct literature on this compound is not currently available, this technical guide provides a comprehensive review of the foundational knowledge of Cordycepin and its N-acyl derivatives. This document extrapolates the synthesis, potential biological activities, and experimental evaluation of this compound based on existing research. The inclusion of a deuterated lauroyl chain suggests its primary application in pharmacokinetic and metabolic studies, offering a valuable tool to trace the fate of the N6-lauroyl moiety in biological systems. This guide aims to provide researchers with the necessary background and methodologies to investigate this promising compound.

Introduction: Cordycepin and its Analogs

Cordycepin, or 3'-deoxyadenosine, is a nucleoside analog originally isolated from the fungus Cordyceps militaris.[1] It exhibits a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[2][3] The structural similarity of Cordycepin to adenosine (B11128) allows it to interact with various cellular processes, including nucleic acid synthesis and signal transduction pathways.[4] However, the therapeutic potential of Cordycepin is often limited by its rapid metabolism in vivo, primarily through deamination by adenosine deaminase (ADA).[5]

To overcome this limitation, researchers have explored various structural modifications of Cordycepin to enhance its metabolic stability and bioavailability.[5] One such modification is the acylation of the N6-amino group of the adenine (B156593) ring. N-acyl derivatives of Cordycepin, such as N6-Lauroyl Cordycepin, have been synthesized to potentially act as prodrugs, slowing down the metabolic rate and improving pharmacokinetic profiles.[6]

The "-d23" designation in this compound indicates that the lauroyl group, a 12-carbon fatty acid chain, is fully deuterated. The use of stable isotopes like deuterium (B1214612) is a common strategy in drug metabolism and pharmacokinetic (DMPK) studies.[7][8] Deuteration allows for the sensitive and specific tracking of the molecule and its metabolites using mass spectrometry, without altering its fundamental chemical properties.[9][10]

Synthesis and Chemical Properties

While a specific protocol for this compound is not published, its synthesis can be inferred from established methods for preparing N-acyl-cordycepin derivatives.[6] The general approach involves the reaction of Cordycepin with an activated form of deuterated lauric acid.

General Synthesis of N-Acyl-Cordycepin Derivatives

A common method for the N-acylation of nucleosides is the condensation of the nucleoside with the corresponding acyl chloride or anhydride. For the synthesis of N6-Lauroyl Cordycepin, Cordycepin would be reacted with lauroyl chloride. The reaction is typically carried out in a suitable organic solvent in the presence of a base to neutralize the HCl generated.

Inferred Synthesis of this compound:

-

Preparation of Deuterated Lauroyl Chloride: Commercially available deuterated lauric acid (Lauric acid-d23) would be converted to lauroyl chloride-d23 using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Acylation of Cordycepin: Cordycepin would be dissolved in a polar aprotic solvent (e.g., pyridine (B92270), DMF). The deuterated lauroyl chloride would then be added dropwise to the solution at a controlled temperature. The reaction progress would be monitored by thin-layer chromatography (TLC).

-

Purification: Upon completion, the product would be purified using column chromatography on silica (B1680970) gel to yield this compound.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₂₂H₁₂D₂₃N₅O₃ |

| Appearance | White to off-white solid |

| Solubility | Expected to be more soluble in organic solvents (e.g., DMSO, ethanol) and less soluble in water compared to Cordycepin.[1] |

| Stability | Stable under standard laboratory conditions. The C-D bonds are stronger than C-H bonds, which may slightly alter metabolic stability. |

Biological Activity and Mechanism of Action (Inferred)

The biological activity of this compound is expected to be closely related to that of Cordycepin and its non-deuterated N-lauroyl analog. The N6-lauroyl group may influence the compound's interaction with cellular targets and its overall pharmacological profile.

Prodrug Hypothesis

N-acyl derivatives of Cordycepin are hypothesized to act as prodrugs.[6] The lauroyl group may be cleaved in vivo by cellular esterases or amidases, releasing Cordycepin. This gradual release could lead to sustained therapeutic concentrations of Cordycepin while minimizing peak-related toxicity.

Potential Cellular Targets and Signaling Pathways

Cordycepin is known to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[2][3] N6-Lauroyl Cordycepin, upon conversion to Cordycepin, would likely affect these same pathways.

-

Inhibition of RNA Synthesis: Cordycepin triphosphate can be incorporated into growing RNA chains, leading to premature chain termination.[2]

-

AMPK Activation: Cordycepin can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2]

-

Modulation of Apoptosis: Cordycepin can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.[4]

-

Anti-inflammatory Effects: Cordycepin has been shown to suppress the production of pro-inflammatory mediators.[3]

The N6-lauroyl modification could also confer novel biological activities or alter the receptor binding profile compared to the parent compound. N6-substituted adenosine analogs are known to interact with adenosine receptors (A₁, A₂A, A₂B, and A₃), which are G protein-coupled receptors involved in a wide range of physiological processes.[11] The bulky lauroyl group may favor binding to specific adenosine receptor subtypes.

Pharmacokinetics and the Role of Deuteration

A key rationale for the synthesis of this compound is its application in pharmacokinetic studies.

Pharmacokinetic Profile of N-Acyl-Cordycepin Derivatives

A study on N-acyl-cordycepin derivatives, including N-lauroyl-cordycepin, in rats demonstrated that acylation significantly alters the pharmacokinetic profile compared to Cordycepin.[6]

| Compound | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | AUC (ng·h/mL) |

| Cordycepin | 0.25 | 15.6 | 0.5 | 10.2 |

| N-Propionyl-cordycepin | 0.5 | 128.4 | 1.0 | 185.7 |

| N-Octanoyl-cordycepin | 1.0 | 465.8 | 2.0 | 693.4 |

| N-Lauroyl-cordycepin | 2.0 | 289.1 | 4.0 | 587.3 |

| N-Stearoyl-cordycepin | 4.0 | 156.7 | 8.0 | 456.2 |

Data from Wei et al., Eur. J. Med. Chem. 2009.[6]

These data indicate that increasing the alkyl chain length of the N-acyl group up to octanoyl increases Cmax and AUC, suggesting improved bioavailability.[6] While N-lauroyl-cordycepin showed a lower Cmax and AUC than the octanoyl derivative, it exhibited a longer half-life (t1/2) and time to maximum concentration (Tmax), indicating slower absorption and elimination.[6] All derivatives were shown to be converted to Cordycepin in vivo.[6]

Utility of Deuteration in Pharmacokinetic Studies

The deuterium-labeled lauroyl chain in this compound serves as a stable isotopic tracer. This allows for:

-

Metabolite Identification: The characteristic mass shift due to deuterium facilitates the identification of metabolites of the lauroyl moiety using mass spectrometry.[9]

-

Accurate Quantification: The deuterated compound can be used as an internal standard in quantitative bioanalytical methods (e.g., LC-MS/MS), enabling precise measurement of the non-deuterated drug in biological matrices.[9]

-

Kinetic Isotope Effect: The stronger C-D bond compared to the C-H bond can sometimes lead to a slower rate of metabolism at the deuterated positions (the kinetic isotope effect). This can be intentionally used to slow down metabolism and improve drug exposure.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound, based on standard methodologies for similar compounds.

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Preparation of Lauroyl Chloride-d23: To a solution of lauric acid-d23 (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude lauroyl chloride-d23, which can be used in the next step without further purification.

-

Acylation: Dissolve Cordycepin (1.0 eq) in anhydrous pyridine. Cool the solution to 0 °C and add a solution of lauroyl chloride-d23 (1.1 eq) in anhydrous pyridine dropwise. Allow the reaction to stir at room temperature overnight.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure this compound.

Evaluation of Adenosine Receptor Agonist Activity

Caption: Workflow for assessing adenosine receptor activity.

Methodology:

-

Cell Culture: Culture human embryonic kidney (HEK) 293 cells stably transfected with one of the four human adenosine receptor subtypes (A₁, A₂A, A₂B, or A₃).

-

cAMP Assay: Seed the cells in 96-well plates. On the day of the assay, replace the medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., rolipram) and incubate.

-

Compound Treatment: Add varying concentrations of this compound to the wells. For A₁ and A₃ receptor assays, also add forskolin (B1673556) to stimulate adenylate cyclase.

-

Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

-

Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by Cordycepin, which are likely to be affected by this compound following its intracellular conversion.

References

- 1. interrev.com [interrev.com]

- 2. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological and therapeutic potential of Cordyceps with special reference to Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Chemical Constituents and Pharmacological Actions of Cordyceps sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cordycepin: A review of strategies to improve the bioavailability and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacokinetic evaluation of novel N-acyl-cordycepin derivatives with a normal alkyl chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. benchchem.com [benchchem.com]

- 10. Hydrogen/deuterium exchange in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adenosine receptor agonists: from basic medicinal chemistry to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Fungal Antibiotic: A Technical Chronicle of Cordycepin and Its Progeny

For Immediate Release

An in-depth exploration into the discovery, history, and molecular evolution of cordycepin (B1669437) derivatives, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

This technical guide navigates the fascinating journey of cordycepin, a bioactive nucleoside analogue, from its initial discovery in the entomopathogenic fungus Cordyceps militaris to the strategic development of its derivatives.[1] We delve into the core challenges that have historically limited its therapeutic application and illuminate the innovative chemical strategies employed to enhance its efficacy and stability. This document provides a curated repository of quantitative data, detailed experimental methodologies, and visual representations of key molecular interactions to empower the scientific community in the ongoing quest for novel therapeutics.

Discovery and Historical Context

Cordycepin, chemically known as 3'-deoxyadenosine, was first isolated from Cordyceps militaris in the mid-20th century.[2] Its structural similarity to adenosine (B11128), a fundamental building block of nucleic acids and a key signaling molecule, immediately suggested its potential as a biological modulator. Early investigations revealed a broad spectrum of pharmacological activities, including potent antitumor, antibacterial, and immunomodulatory effects.[2] However, the initial excitement was tempered by a significant pharmacokinetic hurdle: rapid in vivo deamination by adenosine deaminase (ADA). This enzymatic conversion to the inactive metabolite, 3'-deoxyinosine, results in a short biological half-life and diminished bioavailability, thereby limiting its clinical utility.[3] This critical challenge set the stage for the development of cordycepin derivatives, a field of research dedicated to engineering molecular stability while preserving or enhancing therapeutic activity.

The Rise of Cordycepin Derivatives: Engineering for Efficacy

To circumvent the metabolic instability of cordycepin, researchers have explored various synthetic modifications. The primary strategies have focused on shielding the molecule from ADA-mediated degradation and improving its pharmacological profile. These approaches include:

-

Modifications at the N6-position of the adenine (B156593) ring: Introducing bulky or sterically hindering groups at this position can physically obstruct the binding of ADA.

-

Alterations to the ribose sugar moiety: Modifications at the 2' and 5'-hydroxyl groups can influence the molecule's conformation and interaction with metabolic enzymes.

-

Prodrug strategies: The development of ProTide (prodrug nucleotide) technology has been applied to cordycepin to enhance its cellular uptake and intracellular conversion to the active triphosphate form.[4]

These synthetic endeavors have yielded a diverse array of derivatives with improved stability and, in many cases, enhanced biological activity.

Quantitative Bioactivity of Cordycepin and Its Derivatives

The antitumor activity of cordycepin and its derivatives has been extensively evaluated against a wide range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) and pharmacokinetic parameters, providing a comparative overview of their potency and in vivo behavior.

Table 1: In Vitro Cytotoxicity (IC50) of Cordycepin and Key Derivatives Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Cordycepin | A549 | Lung Cancer | Varies (median 135 µM across multiple cell lines) | [5] |

| HeLa | Cervical Cancer | Varies | [5] | |

| MCF-7 | Breast Cancer | Varies | [5] | |

| SMMC-7721 | Hepatoma | Varies | [5] | |

| Compound 1a (Unsaturated Fatty Acid Derivative) | HeLa | Cervical Cancer | More potent than Cordycepin and 5-FU | [5] |

| MCF-7 | Breast Cancer | More potent than Cordycepin and 5-FU | [5] | |

| SMMC-7721 | Hepatoma | More potent than Cordycepin and 5-FU | [5] | |

| Compound 1b (Unsaturated Fatty Acid Derivative) | HeLa | Cervical Cancer | More potent than Cordycepin and 5-FU | [5] |

| MCF-7 | Breast Cancer | More potent than Cordycepin and 5-FU | [5] | |

| SMMC-7721 | Hepatoma | More potent than Cordycepin and 5-FU | [5] | |

| Compound 2c | K562 | Leukemia | 42.21 | [6] |

| MGC-803 | Gastric Cancer | 27.79 | [6] | |

| Compound 3 | A549 | Lung Cancer | Comparable to Gefitinib | [7] |

| Compound 4a | MCF-7 | Breast Cancer | 27.57 ± 0.52 | [8] |

| Compound 4b | A549 | Lung Cancer | Comparable to Gefitinib | [7] |

| Compound 6a | A549 | Lung Cancer | Better than Gefitinib | [7] |

| Compound 6c | A549 | Lung Cancer | Comparable to Gefitinib | [7] |

| Compound 6d | A549 | Lung Cancer | Comparable to Gefitinib | [7] |

| 2-Fluorocordycepin (1b) | Trypanosoma brucei | African Trypanosomiasis | Potent and ADA-resistant | [9][10] |

Table 2: Pharmacokinetic Parameters of Cordycepin

| Parameter | Value | Species | Administration Route | Reference |

| Cmax | 7.8 ng/mL (blood) | Rat | 10 mg/kg, i.p. | [5] |

| 5.4 ng/mL (brain) | Rat | 10 mg/kg, i.p. | [5] | |

| Mean Residence Time | 102.2 min (blood) | Rat | 10 mg/kg, i.p. | [5] |

| 137.0 min (brain) | Rat | 10 mg/kg, i.p. | [5] |

Key Signaling Pathways Modulated by Cordycepin

Cordycepin exerts its diverse biological effects by modulating several critical intracellular signaling pathways. Understanding these mechanisms is paramount for rational drug design and identifying potential therapeutic targets.

PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Cordycepin has been shown to inhibit this pathway, contributing to its anticancer effects.[7][11]

Caption: Cordycepin inhibits the PI3K/AKT/mTOR signaling pathway.

AMPK Pathway

AMP-activated protein kinase (AMPK) is a key cellular energy sensor. Cordycepin is a prodrug that, once inside the cell, is converted to cordycepin monophosphate, an analog of AMP. This analog activates AMPK, leading to the inhibition of anabolic pathways and the activation of catabolic pathways to restore cellular energy balance.[12][13]

References

- 1. Clonogenic Assay [bio-protocol.org]

- 2. interrev.com [interrev.com]

- 3. Hoechst 33258 staining and apoptosis analysis by flow cytometry [bio-protocol.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. Molecular Engineering of Cordycepin Derivatives for Enhanced Biological Activity and Stability | Semantic Scholar [semanticscholar.org]

- 7. Neuroprotective effects of cordycepin on MPTP-induced Parkinson's disease mice via suppressing PI3K/AKT/mTOR and MAPK-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structure-activity relationships of synthetic cordycepin analogues as experimental therapeutics for African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of Activation of AMPK by Cordycepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

N6-Lauroyl Cordycepin-d23: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility and stability data relevant to N6-Lauroyl Cordycepin-d23. Due to the limited publicly available data for this specific deuterated compound, this document leverages information on the non-deuterated N6-Lauroyl Cordycepin (B1669437) and other closely related acylated cordycepin derivatives as valuable surrogates. The guide also details established experimental protocols for determining the solubility and stability of nucleoside analogues, providing a framework for the evaluation of this compound.

Introduction to N6-Lauroyl Cordycepin

Cordycepin, a derivative of the nucleoside adenosine (B11128), has garnered significant interest in the scientific community for its wide range of biological activities. However, its therapeutic potential is often hampered by metabolic instability, primarily due to deamination by adenosine deaminase (ADA). Acylation of cordycepin at the N6 position, as in N6-Lauroyl Cordycepin, is a strategic approach to enhance its metabolic stability and improve its pharmacological profile. The deuterated form, this compound, is a valuable tool for metabolic studies, allowing researchers to trace and quantify the compound and its metabolites.

Solubility Data

Table 1: Solubility of Cordycepin and a Related Acylated Derivative

| Compound | Solvent/Medium | Solubility |

| Cordycepin Derivative 1a (with unsaturated fatty acid chain) | PBS | 130 µg/mL[1] |

| Cordycepin | DMSO | ~10 mg/mL[2] |

| Cordycepin | Dimethylformamide | ~2.5 mg/mL[2] |

| Cordycepin | 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL[2] |

| Cordycepin | Water | Sparingly soluble[2] |

It is important to note that the solubility of this compound may differ from these values due to the presence of the lauroyl group and deuterium (B1214612) atoms.

Stability Profile

The stability of cordycepin and its derivatives is a critical factor for their development as therapeutic agents. Acylation at the N6 position has been shown to improve stability against enzymatic degradation.

Table 2: Stability of Cordycepin and Related Acylated Derivatives

| Compound | Condition | Observation |

| Cordycepin Derivatives 1a and 1b (with unsaturated fatty acid chains) | ADA solution and mouse plasma | Displayed improved stability compared to cordycepin.[1] |

| Cordycepin | Acidic pH | Less stable.[3] |

| Cordycepin | Neutral and Alkaline pH | More stable.[3] |

| Cordycepin | Base degradation | 18.86% degradation observed.[4] |

| Cordycepin | Acid degradation | 100% degradation observed.[4] |

| Cordycepin | Oxidative degradation | 43.20% decomposition observed.[4] |

| Cordycepin | Thermal and photolytic degradation | Stable, no deterioration observed.[4] |

Experimental Protocols

Solubility Determination

A standardized protocol for determining the solubility of a novel compound like this compound would typically involve the following steps:

Workflow for Solubility Assessment

References

- 1. Design, synthesis, antibacterial/antitumor activity and in vitro stability of novel cordycepin derivatives with unsaturated fatty acid chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Enhancement of Chemical Stability and Dermal Delivery of Cordyceps militaris Extracts by Nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

N6-Lauroyl Cordycepin-d23: A Technical Overview for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N6-Lauroyl Cordycepin-d23, a deuterated derivative of a lauroyl ester of the bioactive nucleoside analog, cordycepin (B1669437). This document is intended for researchers, scientists, and professionals in drug development who are interested in the potential therapeutic applications and mechanistic studies of cordycepin analogs.

Core Compound Identification

| Parameter | Value | Reference |

| Compound Name | This compound | N/A |

| CAS Number | 1332965-96-4 | [1] |

| Molecular Formula | C22H12D23N5O4 | [1] |

Introduction to Cordycepin and its Analogs

Cordycepin (3'-deoxyadenosine) is a naturally occurring nucleoside analog isolated from the fungus Cordyceps militaris. It exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects.[2] These therapeutic properties have spurred interest in the development of cordycepin derivatives with improved pharmacological profiles. N6-Lauroyl Cordycepin is an esterified form of cordycepin, and the deuterated version, this compound, is a valuable tool for pharmacokinetic and metabolic studies. The lauroyl group increases the lipophilicity of the molecule, which may enhance its cellular uptake and bioavailability, while the deuterium (B1214612) labeling allows for its sensitive and specific detection in biological matrices.

Biological Activity and Mechanism of Action

While specific studies on this compound are not extensively available in public literature, the biological activities are presumed to be largely driven by the parent compound, cordycepin. Cordycepin exerts its effects through multiple mechanisms, primarily by acting as an adenosine (B11128) analog.

Key Biological Activities of Cordycepin:

| Biological Effect | Description | References |

| Anti-cancer | Induces apoptosis, inhibits cell proliferation, and suppresses metastasis in various cancer cell lines.[3][4] | [3][4] |

| Anti-inflammatory | Reduces the production of pro-inflammatory mediators.[5] | [5] |

| Immunomodulatory | Modulates the activity of immune cells. | N/A |

| Antiviral | Shows inhibitory activity against a range of viruses. | N/A |

| Metabolic Regulation | Affects lipid metabolism and glucose homeostasis.[6] | [6] |

The anti-cancer effects of cordycepin are mediated through its influence on several key signaling pathways.[3][4] A systematic review of numerous studies has indicated that cordycepin consistently reduces signaling through the PI3K/mTOR/AKT and ERK pathways, while activating AMPK.[5][7][8]

Key Signaling Pathways Modulated by Cordycepin

Cordycepin's multifaceted biological effects stem from its ability to interfere with critical cellular signaling cascades. The activation of AMP-activated protein kinase (AMPK) and the inhibition of the PI3K/Akt/mTOR pathway are central to its mechanism of action.[5][9]

Caption: Cordycepin's core mechanism of action.

Experimental Protocols: Pharmacokinetic Analysis of Deuterated Compounds

The primary application of this compound is in pharmacokinetic (PK) studies as a stable isotope-labeled internal standard. Deuteration provides a distinct mass signature for detection by mass spectrometry, allowing for accurate quantification of the non-deuterated analyte in biological samples. While specific protocols for this compound are proprietary, a general workflow for a PK study using a deuterated analog is outlined below.

Caption: General workflow for a pharmacokinetic study.

Methodology:

-

Dosing and Sample Collection: The non-deuterated compound, N6-Lauroyl Cordycepin, is administered to the test system (e.g., animal model). Biological samples, such as blood, plasma, or tissue, are collected at predetermined time points.[10]

-

Internal Standard Spiking: A known concentration of the deuterated internal standard, this compound, is added to each biological sample.

-

Sample Preparation: The samples are processed to extract the analyte and internal standard and remove interfering substances. Common techniques include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

LC-MS/MS Analysis: The prepared samples are injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatograph separates the compounds, and the mass spectrometer detects and quantifies the analyte and the internal standard based on their unique mass-to-charge ratios.

-

Data Analysis: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample. These concentration-time data are then used to determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.[11][12]

Conclusion

This compound is a critical research tool for advancing the study of cordycepin and its derivatives. Its primary utility lies in enabling precise and accurate pharmacokinetic and metabolic profiling. The biological activities of its parent compound, cordycepin, particularly its influence on key signaling pathways such as PI3K/Akt/mTOR and AMPK, underscore the therapeutic potential of this class of molecules. This technical guide provides a foundational understanding for researchers to design and execute further investigations into the promising pharmacological properties of N6-Lauroyl Cordycepin.

References

- 1. Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The role and mechanisms of cordycepin in inhibiting cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. mdpi.com [mdpi.com]

- 6. e-ompa.org [e-ompa.org]

- 7. researchgate.net [researchgate.net]

- 8. A Systematic Review of the Biological Effects of Cordycepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of adenosine and cordycepin, a bioactive constituent of Cordyceps sinensis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Labeling in N6-Lauroyl Cordycepin-d23: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic labeling of N6-Lauroyl Cordycepin (B1669437), focusing on the synthesis and potential applications of N6-Lauroyl Cordycepin-d23. This deuterated analog serves as a valuable tool in pharmacokinetic and metabolic studies, enabling precise quantification and tracing of the parent molecule.

Introduction to N6-Lauroyl Cordycepin

Cordycepin, or 3'-deoxyadenosine, is a nucleoside analog originally isolated from the fungus Cordyceps militaris. It exhibits a wide range of biological activities, including anti-tumor, immunomodulatory, and anti-inflammatory effects. The N6-Lauroyl modification of cordycepin involves the attachment of a lauroyl group (a 12-carbon saturated fatty acid) to the N6 position of the adenine (B156593) base. This modification is intended to alter the lipophilicity of the molecule, potentially enhancing its membrane permeability, bioavailability, and pharmacokinetic profile.

Isotopic labeling with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, is a critical technique in drug development. Deuterated compounds, such as this compound, are chemically identical to their non-deuterated counterparts but possess a higher mass. This mass difference allows for their differentiation and quantification in complex biological matrices using mass spectrometry-based methods. The use of Lauric acid-d23, where all 23 hydrogen atoms on the acyl chain are replaced by deuterium, provides a significant mass shift, making it an excellent internal standard for quantitative assays.[1][2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of deuterated lauric acid and its subsequent coupling to the cordycepin molecule.

Synthesis of Lauric Acid-d23

Perdeuterated lauric acid (Lauric acid-d23) can be synthesized through various established methods for deuterating fatty acids.[3][4] These methods typically involve the use of deuterium oxide (D₂O) and other deuterated reagents to replace the hydrogen atoms on the alkyl chain. The properties of commercially available Lauric acid-d23 are summarized in Table 1.

Table 1: Properties of Lauric Acid-d23

| Property | Value |

| Chemical Formula | CD₃(CD₂)₁₀CO₂H |

| Molecular Weight | 223.46 g/mol |

| CAS Number | 59154-43-7 |

| Isotopic Purity | ≥98 atom % D |

| Physical Form | Solid |

| Melting Point | 44-46 °C |

| Boiling Point | 225 °C at 100 mmHg |

Data sourced from commercially available Lauric acid-d23.[2]

Coupling of Lauric Acid-d23 to Cordycepin

The coupling of Lauric acid-d23 to the N6 position of cordycepin can be achieved through standard amide bond formation reactions. A general experimental workflow is depicted below.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Activation of Lauric Acid-d23:

-

Dissolve Lauric acid-d23 in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

-

Add an activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) or thionyl chloride (SOCl₂) to convert the carboxylic acid to a more reactive species (e.g., an NHS ester or an acyl chloride).

-

Stir the reaction mixture at room temperature until the activation is complete, monitoring by a suitable method like thin-layer chromatography (TLC).

-

-

Coupling to Cordycepin:

-

In a separate flask, dissolve cordycepin in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or pyridine.

-

Slowly add the activated Lauric acid-d23 solution to the cordycepin solution.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

-

Purification:

-

Upon completion of the reaction, quench the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product using high-performance liquid chromatography (HPLC) or column chromatography on silica (B1680970) gel to isolate the this compound.

-

-

Characterization:

-

Confirm the identity and purity of the final product using mass spectrometry (to verify the correct molecular weight and isotopic enrichment) and nuclear magnetic resonance (NMR) spectroscopy (to confirm the structure and position of the lauroyl group).

-

Mechanism of Action and Signaling Pathways

The mechanism of action of N6-Lauroyl Cordycepin is presumed to be largely based on the activity of its parent compound, cordycepin. Cordycepin, as an adenosine (B11128) analog, can interfere with various cellular processes.[5][6]

Biosynthesis of Cordycepin in Cordyceps militaris

The biosynthesis of cordycepin in C. militaris provides the foundational molecule for N6-Lauroyl Cordycepin. The pathway involves a gene cluster containing four key genes (Cns1-4).[7][8] Adenosine is converted to cordycepin through a series of enzymatic reactions.

Caption: The biosynthetic pathway of cordycepin in Cordyceps militaris.[7][8][9]

Signaling Pathways Affected by Cordycepin

Cordycepin has been shown to modulate several key signaling pathways involved in cancer cell proliferation, apoptosis, and metastasis.[5][10] The N6-lauroyl modification may influence the potency or cellular uptake, but the downstream targets are likely to be similar.

Caption: Key signaling pathways known to be modulated by cordycepin.[5][10]

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for bioanalytical assays. Its use in liquid chromatography-mass spectrometry (LC-MS) allows for the accurate and precise quantification of the non-labeled drug in biological samples such as plasma, urine, and tissue homogenates. This is crucial for:

-

Pharmacokinetic (PK) studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of N6-Lauroyl Cordycepin.

-

Bioavailability and bioequivalence studies: Comparing different formulations or routes of administration.

-

Metabolite identification: Aiding in the identification of metabolic pathways by distinguishing the parent drug from its metabolites.

-

Toxicokinetic (TK) studies: Relating drug exposure to toxicological findings.

Conclusion

This compound is an essential tool for the preclinical and clinical development of N6-Lauroyl Cordycepin. Its synthesis, while requiring specialized reagents and techniques, is achievable through established chemical methods. The use of this isotopically labeled analog will facilitate a deeper understanding of the compound's behavior in biological systems, ultimately supporting its progression as a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. The role and mechanisms of cordycepin in inhibiting cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciencebusiness.net [sciencebusiness.net]

- 7. Frontiers | Advances in biosynthesis and metabolic engineering strategies of cordycepin [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. A novel complementary pathway of cordycepin biosynthesis in Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

The Pharmacological Profile of Cordycepin: A Technical Overview

Disclaimer: Information regarding the specific deuterated and N6-lauroyl modified derivative, N6-Lauroyl Cordycepin-d23, is not available in the public domain. This document provides a comprehensive overview of the pharmacological profile of its parent compound, Cordycepin (3'-deoxyadenosine).

Cordycepin, a naturally occurring adenosine (B11128) analogue derived from the fungus Cordyceps, has garnered significant scientific interest for its diverse and potent pharmacological activities.[1][2] It is recognized for its potential therapeutic applications in a range of diseases, primarily attributed to its anti-cancer, anti-inflammatory, and immunomodulatory properties.[2][3] This guide synthesizes the current understanding of Cordycepin's pharmacological profile, mechanism of action, and experimental evaluation.

Quantitative Pharmacological Data

The biological activity of Cordycepin has been quantified across numerous studies. A summary of its inhibitory concentrations is provided below.

| Parameter | Value | Cell Line/Context |

| Median IC50 | 135 µM | General cell survival and proliferation |

Note: IC50 values for Cordycepin can be highly cell-type specific.

Mechanism of Action

Cordycepin exerts its biological effects through a multi-faceted mechanism of action, primarily by interfering with nucleic acid and protein synthesis and modulating key cellular signaling pathways.

One of the primary mechanisms of Cordycepin is its role as an adenosine analogue, which leads to the inhibition of protein synthesis.[1] At higher concentrations, Cordycepin has been shown to shut down the mTOR (mammalian target of rapamycin) signaling pathway.[2]

The anticancer effects of Cordycepin are attributed to its ability to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels that supply tumors).[4] It can activate pro-apoptotic proteins like Bax and caspases, and modulate signaling pathways such as the JNK and NF-κB pathways.[4]

Furthermore, Cordycepin has been shown to consistently reduce signaling through the PI3K/mTOR/AKT and ERK pathways while activating AMPK.[5] This modulation of critical cellular signaling contributes to its broad therapeutic potential.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by Cordycepin and a general workflow for its pharmacological evaluation.

References

- 1. sciencebusiness.net [sciencebusiness.net]

- 2. Pharmacological and therapeutic potential of Cordyceps with special reference to Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Chemical Constituents and Pharmacological Actions of Cordyceps sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for N6-Lauroyl Cordycepin-d23 In Vitro Experiments

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the in vitro biological activities of N6-Lauroyl Cordycepin-d23. Given that the deuterated form is typically used as an internal standard in mass spectrometry-based assays, the biological effects are expected to be identical to the non-deuterated N6-Lauroyl Cordycepin (B1669437). The following protocols are based on established methodologies for assessing the effects of cordycepin and its derivatives on cancer cells.

Overview

N6-Lauroyl Cordycepin is a derivative of cordycepin (3'-deoxyadenosine), a bioactive compound originally isolated from Cordyceps militaris. Cordycepin and its analogues have garnered significant interest for their potential therapeutic properties, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[1][2][3] N6-Lauroyl Cordycepin is specifically designed as an adenosine (B11128) deaminase inhibitor, which helps to increase the stability and bioavailability of cordycepin.[4] The protocols outlined below are designed to assess the cytotoxic and apoptotic effects of this compound on cancer cell lines and to investigate the underlying molecular mechanisms.

Experimental Protocols

Cell Culture

A crucial first step for in vitro experiments is the proper maintenance of cancer cell lines.

Protocol for Culturing Adherent Cancer Cell Lines:

-

Thawing Cells:

-

Rapidly thaw a cryovial of cells in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

-

Centrifuge at 200 x g for 3-5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Plate the cells in an appropriate culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.[5]

-

-

Passaging Cells:

-

When cells reach 80-90% confluency, remove the culture medium.

-

Wash the cell monolayer with sterile phosphate-buffered saline (PBS).

-

Add a sufficient volume of a digestive enzyme solution (e.g., 0.25% Trypsin-EDTA) to cover the cell layer and incubate for 3-5 minutes at 37°C.[5]

-

Once cells have detached, add complete growth medium to inactivate the trypsin.

-

Collect the cell suspension and centrifuge at 200 x g for 3-5 minutes.

-

Resuspend the cell pellet in fresh medium and re-plate at a suitable subculture ratio.[6]

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.[9] Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Table 1: Example of Cell Viability Data Presentation

| Concentration of this compound (µM) | Cell Viability (%) after 48h (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 1 | 92 ± 4.8 |

| 10 | 75 ± 6.1 |

| 25 | 51 ± 3.9 |

| 50 | 28 ± 2.5 |

| 100 | 15 ± 1.8 |

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.[11]

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[11]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Table 2: Example of Apoptosis Data Presentation

| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| This compound (25 µM) | 60.1 ± 3.5 | 25.8 ± 2.9 | 14.1 ± 1.7 |

| This compound (50 µM) | 35.4 ± 4.2 | 45.3 ± 3.8 | 19.3 ± 2.4 |

Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to analyze changes in the expression of proteins involved in apoptosis and other signaling pathways.[13][14]

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in SDS-PAGE sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-ERK, total-ERK, p-Akt, total-Akt, β-actin) overnight at 4°C.[13]

-